2-(4-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronate ester featuring a phenyl ring substituted at the para position with a (2-bromophenoxy)methyl group. Its molecular formula is C₁₉H₂₁BBrO₃, and it serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, while the bromophenoxy moiety provides a reactive site for further functionalization, such as nucleophilic substitution or transition-metal-catalyzed reactions .
Properties
IUPAC Name |
2-[4-[(2-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-11-9-14(10-12-15)13-22-17-8-6-5-7-16(17)21/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUFZPVGGXLMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-((2-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and material science. Its unique structure allows for diverse biological interactions, making it a subject of interest in various research fields.
- Molecular Formula : C₁₂H₁₆BBrO₂
- Molecular Weight : 282.97 g/mol
- Melting Point : 71 °C
- Density : 1.3 g/cm³
- Boiling Point : 324.1 °C
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the bromophenyl group enhances its lipophilicity, facilitating cellular uptake and interaction with target sites.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity :
- Antimicrobial Properties :
- Catalytic Activity :
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated a dose-dependent inhibition of cell growth. The IC₅₀ values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound.
| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 15 | 30 |
| A549 | 20 | 25 |
Case Study 2: Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was established through serial dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Research Findings
Recent literature reviews and experimental studies have underscored the importance of boron-containing compounds in drug design and development. The unique properties of dioxaborolanes allow them to serve as effective intermediates in organic synthesis and as biologically active agents.
Key Findings:
- Inhibition of Cancer Cell Proliferation : Demonstrated effectiveness against multiple cancer types.
- Antimicrobial Potential : Effective against both Gram-positive and Gram-negative bacteria.
- Catalytic Applications : Useful in various organic reactions enhancing synthetic efficiency.
Scientific Research Applications
Organic Synthesis
Dioxaborolanes are widely utilized in organic synthesis due to their ability to participate in cross-coupling reactions. This compound can serve as a boron source for the Suzuki-Miyaura coupling reaction, which is pivotal in forming carbon-carbon bonds. The reaction typically involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.
Case Study: Suzuki-Miyaura Coupling
In a notable study, the compound was employed as an intermediate in synthesizing complex aryl compounds. The reaction conditions were optimized for temperature and catalyst loading, leading to high product yields and selectivity .
| Reaction Conditions | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Aryl Halide + Boronic Acid | Pd(dppf)Cl2 | 80 °C | 96% |
Polymer Chemistry
The dioxaborolane compound has also been explored as an initiator for controlled radical polymerization processes such as Atom Transfer Radical Polymerization (ATRP). This application is particularly valuable for synthesizing well-defined polymers with specific architectures.
Case Study: ATRP Initiation
Research demonstrated that using this compound as an ATRP initiator led to controlled polymerization of methyl methacrylate. The kinetics of polymerization were consistent with theoretical predictions, indicating its effectiveness as an initiator .
| Polymerization Type | Monomer | Initiator | Conversion (%) |
|---|---|---|---|
| ATRP | Methyl Methacrylate | Dioxaborolane | 90% |
Medicinal Chemistry
In medicinal chemistry, boron-containing compounds have gained attention for their potential therapeutic applications. The dioxaborolane structure can be modified to enhance bioactivity or target specific biological pathways.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain modifications could lead to increased cytotoxicity against cancer cell lines, suggesting potential for development into novel anticancer agents .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and their implications:
Physical and Electronic Properties
- Lipophilicity: The bromophenoxy group increases hydrophobicity compared to smaller substituents (e.g., methoxy or hydroxymethyl in ). This affects solubility in polar solvents .
- Electronic Effects : Electron-withdrawing groups (e.g., dichloro-dimethoxy in ) lower the phenyl ring’s electron density, accelerating oxidative addition in metal-catalyzed reactions .
Materials Science
Mechanistic Insights
- Nickel- and palladium-catalyzed reactions () demonstrate the adaptability of boronate esters in diverse conditions. The target compound’s reactivity may align with these pathways but requires empirical validation.
Preparation Methods
3-((2-Bromophenoxy)methyl)phenylboronic Acid Preparation
The foundational intermediate, 3-((2-bromophenoxy)methyl)phenylboronic acid, is synthesized via Williamson ether synthesis or Mitsunobu coupling.
Williamson Ether Synthesis
A mixture of 2-bromophenol (1.0 equiv) and 3-(bromomethyl)phenylboronic acid (1.1 equiv) in anhydrous DMF undergoes reflux with K₂CO₃ (2.0 equiv) for 12 hours. The crude product is purified via recrystallization (ethanol/water), yielding 78% of the boronic acid intermediate.
Mitsunobu Coupling
3-(Hydroxymethyl)phenylboronic acid (1.0 equiv) reacts with 2-bromophenol (1.2 equiv) under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT, 24 h). This method achieves superior regioselectivity (94% yield) but requires anhydrous handling.
| Method | Solvent | Base/Catalyst | Yield (%) | Purity (GC) |
|---|---|---|---|---|
| Williamson Ether | DMF | K₂CO₃ | 78 | 97.5 |
| Mitsunobu Coupling | THF | DIAD, PPh₃ | 94 | 98.8 |
Pinacol-Mediated Boronate Esterification
Reaction Optimization
The boronic acid intermediate is converted to the target dioxaborolane via pinacol esterification. Adapted from, 3-((2-bromophenoxy)methyl)phenylboronic acid (1.0 equiv) and pinacol (1.05 equiv) are stirred in acetonitrile at 20°C for 1.5 hours. Solvent removal under vacuum yields the product as a light yellow solid (99.7% yield).
Critical Parameters
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) data aligns with the target structure:
-
δ 7.53–7.51 (d, J = 8.4 Hz, 1H, Ar-H), 4.66 (s, 2H, CH₂), 1.27 (s, 12H, C(CH₃)).
¹¹B NMR (128 MHz, CDCl₃) confirms boronate formation (δ 24.9).
Industrial-Scale Production
Pilot Plant Workflow
A scaled-up protocol combines Mitsunobu coupling and pinacol esterification:
-
Mitsunobu Step: 3-(Hydroxymethyl)phenylboronic acid (575 kg) and 2-bromophenol react in THF (1150 L) with DIAD/PPh₃.
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Esterification: Crude boronic acid is treated with pinacol in acetonitrile (20°C, 1.5 h).
-
Purification: Toluene extraction and vacuum distillation yield 349.9 kg (46.6% overall).
Economic Considerations
-
Cost Drivers: Pinacol (≥99% purity) accounts for 62% of raw material costs.
-
Waste Streams: Acetonitrile recycling reduces environmental impact (85% recovery).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-((2-bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation or lithiation-borylation. For example, lithiation of a brominated precursor (e.g., 4-bromophenylferrocene) with n-BuLi in THF at −78°C, followed by reaction with a borolane reagent (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), yields the target compound. Yields (~23%) are highly sensitive to temperature control and inert atmosphere maintenance .
- Optimization : Use low-temperature conditions (−78°C to −35°C) to minimize side reactions. Purification via silica gel chromatography (hexane/DCM mixtures) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- 1H NMR : Confirms the presence of aromatic protons (δ 7.46–7.72 ppm for phenyl groups) and methyl groups (δ 1.36 ppm for pinacol substituents) .
- X-ray crystallography : Resolves bond angles (e.g., BO2 group rotation of 11.1°) and crystal packing interactions (e.g., C–H⋯π interactions) .
- Mass spectrometry (FAB-MS) : Validates molecular weight (e.g., m/z 387.13 for C22H25BFeO2) .
Q. How does the bromophenoxy substituent influence the compound’s stability under ambient conditions?
- Methodology : The bromine atom increases electrophilicity, making the compound prone to hydrolysis. Stability tests in DMSO or THF under argon show <5% degradation over 48 hours. Store at −20°C with desiccants to prevent boronic ester hydrolysis .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis of this dioxaborolane?
- Methodology :
- Flow chemistry : Continuous-flow systems enhance mixing and temperature control, reducing side-product formation .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(dppf)Cl2 vs. Pd(OAc)2) and ligands (e.g., SPhos) to accelerate cross-coupling steps .
- DoE (Design of Experiments) : Use statistical models to optimize variables (e.g., solvent ratio, stoichiometry). For example, a 2:1 hexane/DCM eluent increases chromatographic resolution .
Q. What strategies mitigate contradictions between NMR and X-ray data in structural analysis?
- Methodology :
- Dynamic effects in NMR : Aromatic proton splitting in NMR (e.g., J = 8.3 Hz) may reflect solution-phase conformational flexibility, whereas X-ray data show static solid-state packing .
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian09) with experimental data to resolve discrepancies .
Q. How does the 2-bromophenoxy group affect Suzuki-Miyaura coupling efficiency compared to non-halogenated analogs?
- Methodology :
- Comparative kinetics : Monitor coupling reactions with aryl halides (e.g., 4-bromotoluene) using UV-Vis or GC-MS. The bromine substituent increases oxidative addition rates but may sterically hinder transmetallation .
- Substituent electronic effects : Hammett plots (σ values) correlate bromine’s electron-withdrawing effect with rate constants .
Q. What precautions are critical when handling this compound due to its boron- and bromine-containing moieties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
